

solubility and stability of 5-Chloro-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chloro-7-nitro-1H-indazole

Cat. No.: B1371895

[Get Quote](#)

An In-Depth Technical Guide to the Solubility and Stability of **5-Chloro-7-nitro-1H-indazole**

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of **5-Chloro-7-nitro-1H-indazole** (CAS No. 41926-18-5), a heterocyclic compound of interest in medicinal chemistry and drug development.^{[1][2]} Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from its fundamental physicochemical properties, data on structurally related nitroaromatic and indazole compounds, and established chemical principles. It offers researchers, scientists, and drug development professionals a predictive framework for handling, formulating, and analyzing this compound, complete with recommended experimental protocols for validation.

Introduction and Physicochemical Profile

5-Chloro-7-nitro-1H-indazole is a substituted indazole, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous pharmacologically active agents.^[1] The molecule's structure, featuring a bicyclic aromatic indazole core with electron-withdrawing chloro and nitro substituents, dictates its chemical behavior. The 1H-indazole tautomer is generally the most thermodynamically stable form.^{[1][2]}

Understanding the solubility and stability of this compound is paramount for its effective use in research and development, from reaction chemistry and purification to formulation and long-term storage. The presence of the nitro group, in particular, suggests potential challenges related to both solubility in organic media and stability under thermal and photolytic stress.[3][4]

Table 1: Physicochemical Properties of **5-Chloro-7-nitro-1H-indazole**

Property	Value	Source
CAS Number	41926-18-5	[5]
Molecular Formula	C ₇ H ₄ ClN ₃ O ₂	[5]
Molecular Weight	197.58 g/mol	[6]
Appearance	Solid	[5]
Purity	≥97% (Typical)	[6]
Topological Polar Surface Area (TPSA)	71.82 Å ²	[6]
Predicted LogP	2.1245	[6]
Hydrogen Bond Donors	1	[6]
Hydrogen Bond Acceptors	3	[6]

Solubility Profile: A Predictive Analysis

Precise quantitative solubility data for **5-Chloro-7-nitro-1H-indazole** is not readily available in the public domain. However, by applying the "like dissolves like" principle and analyzing its structural features—a polar nitro group, a hydrogen-bonding N-H group, and a moderately nonpolar chloro-benzene ring system—we can establish a reliable qualitative solubility forecast. This forecast is modeled on analyses of similarly functionalized heterocyclic compounds, such as 6-Nitro-1H-indazole-3-carbaldehyde.[7]

The molecule's polarity, driven by the nitro group and the indazole nitrogens, suggests favorable interactions with polar solvents. The aromatic core will contribute to solubility in solvents capable of π-π stacking interactions.

Table 2: Predicted Qualitative Solubility of **5-Chloro-7-nitro-1H-indazole**

Solvent Class	Representative Solvents	Predicted Solubility	Rationale for Prediction
Polar Aprotic	DMSO, DMF, Acetonitrile (ACN)	High to Moderate	Strong dipole-dipole interactions are expected between these solvents and the nitro group. The hydrogen bond accepting nature of DMSO and DMF will also interact favorably with the indazole N-H.
Polar Protic	Methanol, Ethanol	Moderate	Hydrogen bonding with the solvent is possible, aiding dissolution. However, the overall non-polar character of the chloro-aromatic core may limit high solubility compared to polar aprotic solvents.
Chlorinated	Dichloromethane (DCM), Chloroform	Moderate	The moderate polarity of these solvents provides a balance, effectively solvating both the polar functional groups and the nonpolar aromatic backbone.
Ethers	Tetrahydrofuran (THF), Diethyl Ether	Low to Moderate	THF, being more polar than diethyl ether, is expected to be a better solvent. Overall solubility is likely

			limited by the compound's significant polarity.
Esters	Ethyl Acetate	Moderate	The moderate polarity should allow for reasonable dissolution.
Nonpolar Aromatic	Toluene, Benzene	Low	While π - π stacking interactions are possible, they are unlikely to overcome the energy required to dissolve the polar, crystalline solid.
Nonpolar Aliphatic	Hexane, Heptane	Very Low	The significant mismatch in polarity makes dissolution highly unfavorable.
Aqueous	Water	Very Low	Despite hydrogen bonding potential, the hydrophobic chloro-substituted aromatic ring system is expected to dominate, leading to poor aqueous solubility.

Stability Profile: Key Considerations and Degradation Pathways

The stability of **5-Chloro-7-nitro-1H-indazole** is influenced by its functional groups. Indazole derivatives are known to be susceptible to degradation by light, oxidation, and hydrolysis.^[8] The presence of a nitro group on the aromatic ring generally decreases thermal stability and increases photosensitivity.^{[4][9]}

Thermal Stability

Nitroaromatic compounds are, by nature, energetic materials. Studies on related nitro-substituted heterocycles, such as nitro-imidazoles and nitroarenes, consistently show that the introduction of nitro groups lowers the decomposition temperature.[3][4][10] The thermal stability is often dictated by the ease of intramolecular interactions that can weaken the C-NO₂ bond.[4] It is predicted that **5-Chloro-7-nitro-1H-indazole** will undergo exothermic decomposition upon heating, a critical consideration for handling, drying, and storage. Differential Scanning Calorimetry (DSC) is the standard technique to experimentally determine the onset of decomposition.[3]

Photostability

Nitroaromatic compounds are well-documented to undergo photodegradation upon exposure to UV light, and sometimes even high-intensity visible light.[9][11] The primary mechanism often involves the excitation of the nitro group, which can lead to a variety of degradation pathways. For indazole derivatives specifically, a common photolytic pathway is rearrangement into benzimidazoles.[8] Other potential reactions for nitroaromatics include photoreduction of the nitro group and the generation of nitrous acid (HONO).[12]

Causality: The energy from photons can promote the nitro group to an excited state, making it a more potent oxidizing agent and susceptible to intramolecular hydrogen abstraction or rearrangement reactions. Therefore, it is imperative to protect **5-Chloro-7-nitro-1H-indazole** from light during storage and handling, as recommended by suppliers.[6]

pH-Dependent Stability and Hydrolysis

The stability of indazole derivatives can be pH-dependent.[8] Forced degradation studies on related structures often employ acidic or basic conditions to induce hydrolysis.[8] The indazole ring contains an acidic N-H proton ($pK_a \approx 14$), and its acidity will be enhanced by the two electron-withdrawing groups (chloro and nitro).[2]

- **Acidic Conditions:** In strong acid, protonation of the ring nitrogens could occur, potentially making the ring system more susceptible to nucleophilic attack by water, though this is generally slow.

- Basic Conditions: In strong base, deprotonation of the N-H group would form an indazolide anion. This could alter the electronic structure and potentially open up different degradation pathways.
- Hydrolytic Sensitivity of Related Compounds: A study on the reaction of nitro-indazoles with formaldehyde noted that the resulting adducts can be sensitive to hydrolysis, even in boiling water, and can decompose over long periods in the solid state.^[13] This suggests an inherent reactivity in the indazole system that can be triggered by nucleophiles like water, especially at elevated temperatures.

Oxidative Stability

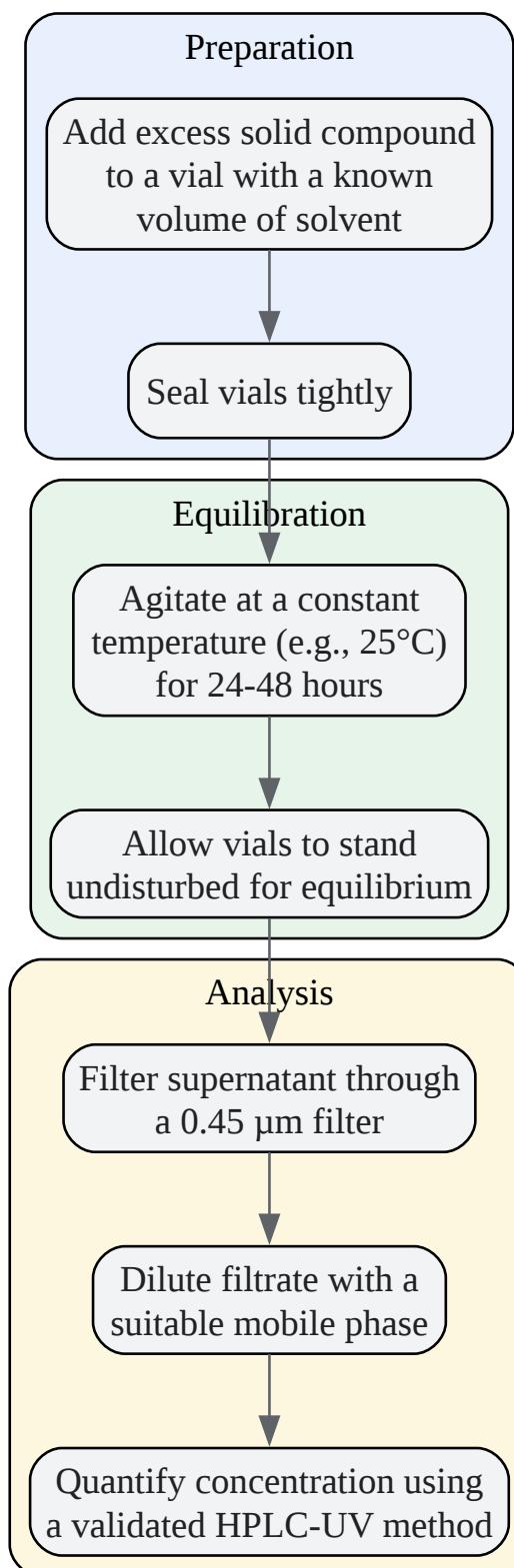
While the nitro group itself is an oxidized form of nitrogen, the indazole ring can be susceptible to oxidative degradation.^[8] Forced degradation studies often use agents like hydrogen peroxide (H_2O_2) to simulate oxidative stress.^[8]

Recommended Experimental Protocols

To validate the predictive analyses in this guide, the following standardized, self-validating experimental protocols are recommended.

Protocol: Isothermal Shake-Flask Method for Solubility Determination

This method determines the equilibrium solubility of a compound in various solvents.



[Click to download full resolution via product page](#)

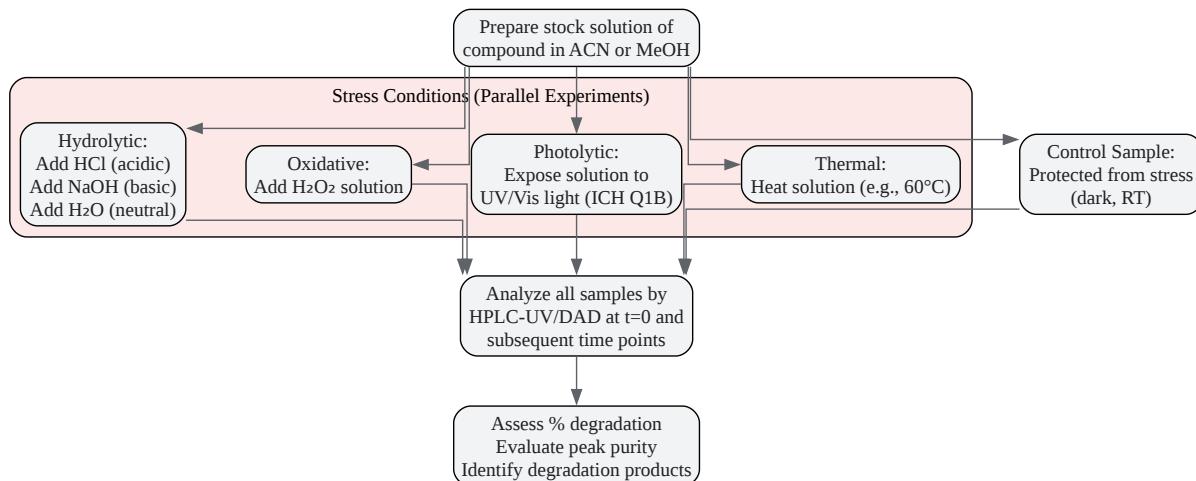
Caption: Workflow for solubility determination via the isothermal shake-flask method.

Methodology:

- Preparation: To a series of glass vials, add a known volume (e.g., 2 mL) of each selected solvent. Add an excess amount of **5-Chloro-7-nitro-1H-indazole** to each vial, ensuring a visible amount of undissolved solid remains.
- Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
- Sample Processing: After agitation, allow the vials to stand for at least 2 hours for the excess solid to settle. Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove all solid particles.
- Quantification: Accurately dilute a known volume of the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method). Determine the concentration of the compound in the diluted sample using a pre-validated analytical method, such as HPLC-UV, against a standard curve.
- Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

Protocol: Forced Degradation Study for Stability Assessment

This protocol uses stressed conditions to identify potential degradation pathways and develop stability-indicating analytical methods.

[Click to download full resolution via product page](#)

Caption: Workflow for a forced degradation study of **5-Chloro-7-nitro-1H-indazole**.

Methodology:

- Stock Solution: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
- Stress Conditions:
 - Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl.
 - Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH.
 - Neutral Hydrolysis: Dilute the stock solution with water.

- Oxidative Degradation: Dilute the stock solution with a solution of 3% H₂O₂.
- Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A parallel control sample should be wrapped in aluminum foil.
- Thermal Degradation: Heat the solutions (acidic, basic, neutral) at an elevated temperature (e.g., 60 °C).
- Analysis: At specified time points (e.g., 0, 2, 6, 24 hours), take an aliquot of each stressed sample, neutralize if necessary, and analyze by a stability-indicating HPLC method (e.g., using a photodiode array detector to assess peak purity).
- Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound to an unstressed control. Analyze the chromatogram for the appearance of new peaks, which represent degradation products.

Summary and Recommendations for Handling and Storage

Solubility: **5-Chloro-7-nitro-1H-indazole** is predicted to be most soluble in polar aprotic solvents like DMSO and DMF. For purification and reaction chemistry, moderately polar solvents such as ethyl acetate, DCM, and acetonitrile are likely effective.

Stability: The compound is predicted to be sensitive to light and elevated temperatures.

- **Storage:** Store in a cool, dark place, preferably refrigerated (4°C) and under an inert atmosphere.^[6] Containers should be opaque and tightly sealed.
- **Handling:** Avoid exposure to high-intensity light sources. When heating solutions, use the lowest effective temperature and monitor for signs of decomposition (e.g., color change). The compound is classified as hazardous (Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation), and appropriate personal protective equipment (PPE) should be worn.^[14]

By understanding these predicted properties and validating them with the provided protocols, researchers can ensure the integrity of **5-Chloro-7-nitro-1H-indazole** and obtain reliable, reproducible results in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Thermal Stability Studies on a Homologous Series of Nitroarenes | Semantic Scholar [semanticscholar.org]
- 5. 5-CHLORO-7-NITRO (1H)INDAZOLE | CymitQuimica [cymitquimica.com]
- 6. chemscene.com [chemscene.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H₂O₂ process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thermal stability and detonation character of nitro-substituted derivatives of imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Degradation of nitroaromatic compounds by the UV–H₂O₂ process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. achmem.com [achmem.com]

- To cite this document: BenchChem. [solubility and stability of 5-Chloro-7-nitro-1H-indazole]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1371895#solubility-and-stability-of-5-chloro-7-nitro-1h-indazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com